molecular formula C15H23NO2S B6023277 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine

3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine

Cat. No. B6023277
M. Wt: 281.4 g/mol
InChI Key: BXRAFMGNZOTVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as MMPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, this compound reduces the activity of glutamate, which is known to be involved in various neurological and psychiatric disorders. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve changes in calcium signaling and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, increase the levels of brain-derived neurotrophic factor (BDNF), and modulate the activity of dopamine and other neurotransmitters. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine is a highly selective antagonist for the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine. One area of interest is the potential use of this compound in treating addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and it may have potential as a treatment for drug addiction. Another area of interest is the role of mGluR5 in neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models, and it may have potential as a treatment for diseases such as Parkinson's and Huntington's. Finally, there is interest in developing more potent and selective mGluR5 antagonists that can be used in clinical trials.

Synthesis Methods

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained through several purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized and improved over the years, resulting in higher yields and purity of the final product.

Scientific Research Applications

3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and cerebral ischemia. This compound has also been investigated for its potential use in treating addiction, anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-[2-(2-methylphenyl)ethyl]-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-13-6-3-4-8-15(13)10-9-14-7-5-11-16(12-14)19(2,17)18/h3-4,6,8,14H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRAFMGNZOTVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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